molecular formula C33H57N4O6P B13145532 Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate

Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate

Cat. No.: B13145532
M. Wt: 636.8 g/mol
InChI Key: LJGDSLPLEQGNPI-CPTKBVEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate (CAS: 799268-75-0) is a synthetic phospholipid derivative characterized by its stereospecific (S)-configuration, a phosphate ester group, an oleoyl (octadec-9-enamido) chain, and a pyridin-2-ylmethoxy-substituted phenyl moiety. The ammonium salt form enhances solubility in polar solvents, making it suitable for biochemical applications .

This compound is widely used as a high-purity analytical standard (>99%) in lipidomics and membrane biology research.

Properties

Molecular Formula

C33H57N4O6P

Molecular Weight

636.8 g/mol

IUPAC Name

diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate

InChI

InChI=1S/C33H51N2O6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-33(36)35-31(28-41-42(37,38)39)26-29-21-23-32(24-22-29)40-27-30-19-17-18-25-34-30;;/h9-10,17-19,21-25,31H,2-8,11-16,20,26-28H2,1H3,(H,35,36)(H2,37,38,39);2*1H3/b10-9-;;/t31-;;/m0../s1

InChI Key

LJGDSLPLEQGNPI-CPTKBVEHSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate typically involves multiple steps:

    Formation of the Enamide: The enamide can be synthesized through the reaction of an octadec-9-enoic acid derivative with an appropriate amine under dehydrating conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a halogenated phenyl compound.

    Phosphorylation: The final step involves the phosphorylation of the compound using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enamide and pyridine moieties.

    Reduction: Reduction reactions can target the double bond in the enamide group.

    Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Saturated amides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Features

FeatureDescription
Long-chain fatty acid derivativeOctadec-9-enamide contributes to lipid interactions
Pyridine moietyEnhances binding specificity to receptors
Phosphate groupKey for biological activity and signaling pathways

Biochemical Research

Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate has been studied for its role in modulating lipid signaling pathways. Its interaction with lysophosphatidic acid receptors suggests potential therapeutic applications in conditions where modulation of these pathways is beneficial, such as cancer and inflammatory diseases. The compound can act as both an agonist and antagonist at various receptors, providing insights into receptor dynamics and cellular signaling mechanisms .

Pharmaceutical Development

The unique properties of this compound make it suitable for drug development aimed at targeting specific receptors involved in disease processes. For example, its competitive antagonist activity at lysophosphatidic acid receptors could be leveraged for therapeutic interventions in diseases characterized by aberrant signaling through these pathways .

Targeted Therapeutics

The combination of its structural features allows for targeted therapeutic applications. The long-chain fatty acid structure may facilitate cellular uptake and localization within lipid membranes, while the pyridine moiety can enhance receptor binding affinity . This dual functionality opens avenues for developing compounds that can selectively modulate biological responses.

Case Study 1: Modulation of Lipid Signaling

In a study focused on lipid signaling modulation, this compound was shown to influence cellular processes such as proliferation, migration, and survival by interacting with lysophosphatidic acid receptors. The findings suggest that this compound could be used to explore therapeutic strategies aimed at controlling cell behavior in cancer research .

Case Study 2: Receptor Interaction Studies

Research involving receptor interaction studies demonstrated that this compound exhibits selective binding to specific receptors, which could be beneficial for designing drugs targeting those receptors. The ability to act as both an agonist and antagonist provides a versatile platform for developing new pharmacological agents .

Mechanism of Action

The mechanism by which Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Target Compound (S-form) 799268-75-0 C₃₃H₅₇N₄O₆P 636.80 Oleoyl, pyridinylmethoxy, phosphate Soluble in DMSO, methanol
(R)-Enantiomer 799268-76-1 C₃₃H₅₇N₄O₆P 636.80 Same as above, R-configuration Similar to S-form
VPC 12249(S) 799268-73-8 C₃₄H₅₅N₂O₆P 618.79 Benzyloxy, oleoyl, phosphate Lower polarity, lipophilic
N130528 799268-80-7 C₂₃H₄₅N₂O₆P 476.58 Hydroxyethyl, oleoyl, phosphate High aqueous solubility

Biological Activity

Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate is a complex organic compound with significant biological activity, primarily attributed to its unique structural features. This article delves into its biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and properties:

PropertyValue
Molecular Formula C33H57N4O6P
Molecular Weight 636.8 g/mol
IUPAC Name diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate
CAS Number 799268-75-0

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. Notably, it acts as a competitive antagonist at the LPA1 and LPA3 receptors, which are involved in various cellular signaling pathways related to inflammation and cancer progression .

Key Mechanisms Include:

  • Receptor Binding: The compound's structure allows it to effectively bind to lipid phosphate receptors, modulating their activity.
  • Enzyme Interaction: It influences the activity of enzymes involved in phospholipid metabolism, potentially altering cell signaling pathways critical for cell proliferation and survival.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation by inhibiting pathways mediated by lysophosphatidic acid (LPA), which is known to promote inflammatory responses.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit tumor growth through modulation of cell signaling pathways associated with cancer cell proliferation .
  • Neuroprotective Effects: Its ability to interact with neuronal receptors positions it as a potential candidate for neuroprotective therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameBiological ActivityUnique Features
Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl sulfateAntagonist at LPA receptorsPhosphate group enhances solubility and reactivity
Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl nitrateSimilar receptor interactions but varied efficacyNitrate group alters pharmacokinetics

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Anti-inflammatory Activity: A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
  • Cancer Cell Proliferation Inhibition: In another research trial, this compound was found to inhibit the proliferation of various cancer cell lines through apoptosis induction mechanisms .

Q & A

Q. What are the recommended methods for synthesizing and isolating stereoisomerically pure forms of this compound?

The synthesis requires precise control over stereochemistry due to the (S,Z)-configuration and multiple functional groups. A combination of solid-phase peptide synthesis (SPPS) and regioselective phosphorylation can achieve the desired stereoselectivity. For example, the (S)-configuration at the propyl phosphate moiety can be introduced using chiral auxiliaries or enzymatic resolution . Post-synthesis purification via reverse-phase HPLC with a C18 column and ammonium acetate buffer ensures isolation of >99% purity, as demonstrated in analogous ammonium salts .

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the pyridinylmethoxy and octadecenamido groups?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is critical for determining bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between the phosphate group and ammonium counterion). SHELX programs are robust for small-molecule crystallography, even with large alkyl chains that complicate data collection . For dynamic structural insights, pair SCXRD with molecular dynamics simulations to analyze conformational flexibility in solution .

Q. What analytical techniques are optimal for assessing purity and stability under varying pH and temperature conditions?

  • Purity: Use LC-MS (ESI+ mode) to detect impurities from incomplete acylation or phosphorylation.
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by ¹H-NMR and 31P-NMR to identify hydrolysis of the phosphate ester or isomerization of the Z-configured double bond .
  • Quantification: ICP-OES quantifies residual phosphate after acid digestion, ensuring stoichiometric consistency .

Advanced Research Questions

Q. How can contradictory data on the compound’s lipid bilayer permeability be reconciled across studies?

Discrepancies often arise from experimental design differences:

  • Model systems: Compare results from MDCK cell monolayers (passive diffusion) vs. HEK293 membranes (active transport).
  • Buffering agents: Phosphate buffers may compete with the compound’s charged groups, altering permeability. Use HEPES-based buffers for consistency .
  • Data normalization: Correct for nonspecific binding to labware using radiolabeled analogs (³²P or ¹⁴C-tagged) .

Q. What computational strategies predict interactions between the pyridinylmethoxy group and kinase ATP-binding pockets?

  • Docking: Use AutoDock Vina with flexible side chains in the kinase active site (e.g., PDB 1ATP).
  • Free Energy Perturbation (FEP): Calculate binding affinity differences when mutating key residues (e.g., Lys68 in PKA) to assess selectivity .
  • MD Simulations: Run 100-ns trajectories in GROMACS with CHARMM36m forcefield to analyze hydrogen bonding between the pyridinyl group and conserved Asp184 .

Q. How should researchers address batch-to-batch variability in biological activity caused by residual solvents?

  • Headspace GC-MS: Detect trace dimethylformamide (DMF) or THF from synthesis. Limit: <500 ppm per ICH Q3C guidelines.
  • Bioactivity normalization: Include an internal control (e.g., staurosporine for kinase assays) in each batch to adjust IC₅₀ values .
  • Stability-indicating assays: Use differential scanning calorimetry (DSC) to correlate solvent content with thermal degradation profiles .

Methodological Guidance for Data Contradictions

Q. What statistical frameworks are suitable for analyzing dose-response outliers in cytotoxicity assays?

Apply robust regression (e.g., Huber loss function) to minimize outlier influence. For non-linear responses, use a four-parameter logistic model (4PL) with Bayesian hierarchical modeling to pool data across replicates . Report 95% credible intervals instead of p-values for small sample sizes (n < 6) .

Q. How can cryo-EM complement crystallography to study aggregate formation in phosphate-containing analogs?

Cryo-EM at 2.8–3.2 Å resolution resolves large aggregates (>500 kDa) undetectable by SCXRD. Use negative-stain EM for rapid screening of buffer conditions (e.g., 0.1% n-dodecyl-β-D-maltoside) that prevent aggregation . Pair with SAXS to model aggregate morphology in solution .

Ethical and Reproducibility Considerations

Q. What metadata standards ensure reproducibility in spectral assignments (e.g., ¹³C-NMR shifts)?

Adopt the NMReDATA format to embed peak lists, coupling constants, and processing parameters directly into spectra. Publicly archive raw FID files on Zenodo or NMRbox .

Q. How can labs mitigate overinterpretation of in vitro activity without pharmacokinetic data?

Use tiered validation:

  • Tier 1: Confirm target engagement via CETSA (cellular thermal shift assay).
  • Tier 2: Assess unbound fraction in plasma (fu) using rapid equilibrium dialysis.
  • Tier 3: Model in vivo exposure with PBPK simulations (GastroPlus) to prioritize compounds with fu > 1% and predicted t₁/₂ > 2 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.